molecular formula C9H8BrN3 B8445683 3-bromo-2-(1H-2-imidazolyl)aniline

3-bromo-2-(1H-2-imidazolyl)aniline

Cat. No.: B8445683
M. Wt: 238.08 g/mol
InChI Key: QOFBIYUXTUCZMO-UHFFFAOYSA-N
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Description

3-Bromo-2-(1H-2-imidazolyl)aniline (CAS: 1020670-24-9) is a brominated aniline derivative with the molecular formula C₁₀H₁₀BrN₃ and a molecular weight of 252.11 g/mol . The compound features a phenyl ring substituted with a bromine atom at the 3-position and an imidazole moiety at the 2-position. This structural arrangement confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research.

Properties

Molecular Formula

C9H8BrN3

Molecular Weight

238.08 g/mol

IUPAC Name

3-bromo-2-(1H-imidazol-2-yl)aniline

InChI

InChI=1S/C9H8BrN3/c10-6-2-1-3-7(11)8(6)9-12-4-5-13-9/h1-5H,11H2,(H,12,13)

InChI Key

QOFBIYUXTUCZMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)C2=NC=CN2)N

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Compounds

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups
This compound (1020670-24-9) C₁₀H₁₀BrN₃ 252.11 Bromine, imidazole
N-((1H-Indol-1-yl)methyl)-2-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline (Compound 2, [1]) C₂₂H₁₇ClN₄O 388.85 Chlorine, indole, benzimidazole, amide
3-Bromo-2-[(dimethylamino)methyl]aniline (1097820-03-5) C₉H₁₁BrN₂ 227.10 Bromine, dimethylamino methyl group
[2-(5-Chloro-1H-benzo[d]imidazol-2-yl)phenyl]-N-(4-chlorobenzilidine)aniline (Compound 9, [1]) C₂₆H₁₈Cl₂N₄ 457.35 Chlorine, benzilidine (Schiff base), benzimidazole

Key Observations :

  • Halogen Substituents : The bromine atom in the target compound offers distinct reactivity (e.g., in nucleophilic substitution) compared to chlorine in compounds like Compound 2 and Compound 9 . Bromine’s larger atomic radius and lower electronegativity enhance its leaving-group ability in cross-coupling reactions.
  • Heterocyclic Moieties : The imidazole group in the target compound provides coordination sites for metal-binding applications, whereas benzimidazole derivatives (e.g., Compound 2 ) are more rigid and planar, favoring π-π stacking in supramolecular chemistry .
  • Amino Modifications: The dimethylamino methyl group in 3-bromo-2-[(dimethylamino)methyl]aniline (CAS 1097820-03-5) enhances solubility in polar solvents compared to the imidazole-substituted target compound .

Physicochemical Properties

Table 2: Spectral and Reactivity Data

Compound FTIR Absorptions (cm⁻¹) ¹H NMR Features (δ, ppm) Reactivity Highlights
Target Compound NH (~3400), C-Br (600–700) Aromatic protons (6.8–7.5), imidazole protons (7.1–7.3) Bromine participates in Suzuki couplings
Compound 2 ([1]) NH (3320), C-Cl (750), C=O (1680) Indole protons (6.5–7.8), benzimidazole (7.9–8.2) Amide group enables peptide coupling
Compound 9 ([1]) C=N (1630), C-Cl (740) Benzilidine proton (8.3), aromatic (6.7–7.6) Schiff base formation reversibility

Key Findings :

  • The target compound’s C-Br IR absorption (600–700 cm⁻¹) is distinct from C-Cl peaks (700–750 cm⁻¹) in chlorinated analogs, aiding in structural identification .
  • In ¹H NMR , the imidazole protons of the target compound resonate upfield (δ 7.1–7.3) compared to benzimidazole protons (δ 7.9–8.2 in Compound 2 ), reflecting differences in aromaticity and electron density .

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